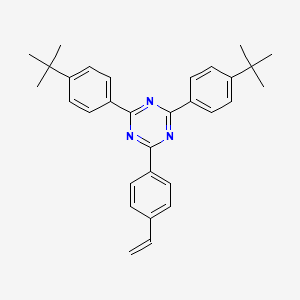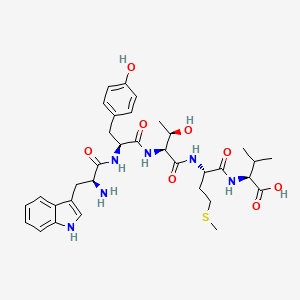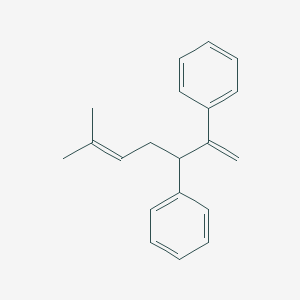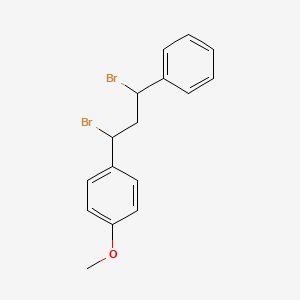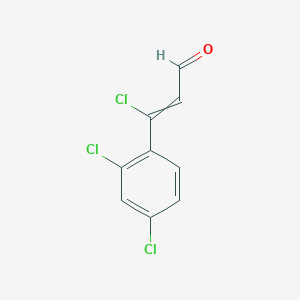
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chloro group and a dichlorophenyl group attached to a prop-2-enal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal can be achieved through the Vilsmeier-Haack reaction. This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium salt intermediate, which subsequently undergoes hydrolysis to yield the desired β-chloroenaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a viable route for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of enamines or enaminones.
Addition Reactions: The double bond in the prop-2-enal backbone can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (e.g., benzylamine, p-toluidine) are commonly used under mild conditions.
Addition Reactions: Various nucleophiles or electrophiles can be employed depending on the desired product.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products Formed
Enamines and Enaminones: Formed through nucleophilic substitution with primary amines.
Benzofuran Derivatives: Produced via reactions with dinucleophiles.
Applications De Recherche Scientifique
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloro group and the aldehyde group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal: Similar in structure but contains additional functional groups that confer different chemical properties.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another prop-2-enal derivative with a thiophene ring.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Contains bromine and fluorine substituents, leading to different reactivity.
Uniqueness
3-Chloro-3-(2,4-dichlorophenyl)prop-2-enal is unique due to the presence of both chloro and dichlorophenyl groups, which influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
505084-73-1 |
|---|---|
Formule moléculaire |
C9H5Cl3O |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
3-chloro-3-(2,4-dichlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H5Cl3O/c10-6-1-2-7(9(12)5-6)8(11)3-4-13/h1-5H |
Clé InChI |
PLNBVRSYKZWDBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


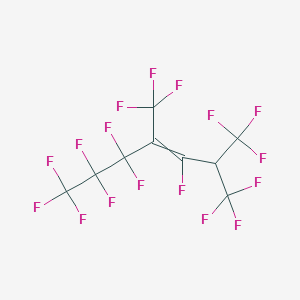
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
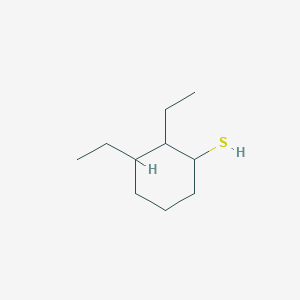

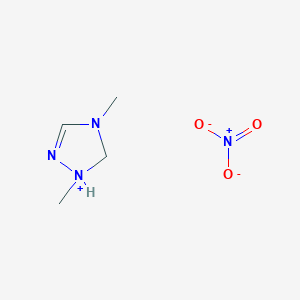
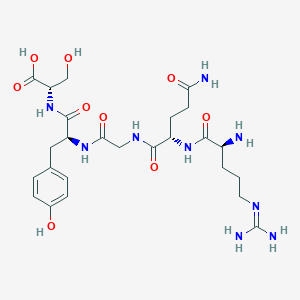
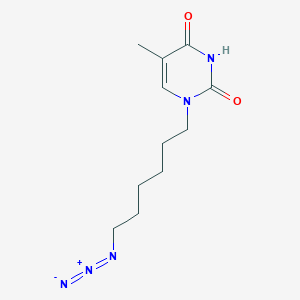
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
